molecular formula C15H11Cl2NO3 B1666830 N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide CAS No. 349438-38-6

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide

Cat. No. B1666830
CAS RN: 349438-38-6
M. Wt: 324.2 g/mol
InChI Key: NMKJFZCBCIUYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (NBD-DCB) is a synthetic compound derived from benzodioxoles, which are a class of heterocyclic compounds. It is a white crystalline solid with a melting point of 97-99°C and a solubility in water of 0.1 mg/mL. NBD-DCB has been used in various scientific research applications, such as in vitro and in vivo studies, due to its biological activity, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

Cardiac Protection

Alda-1 has been identified as an activator of mitochondrial aldehyde dehydrogenase (ALDH2), which is proposed to be a key enzyme in protecting the heart during ischemia-reperfusion processes. The cardioprotective effects of Alda-1 have been extensively demonstrated in vivo .

Wound Healing

Studies have shown that Alda-1 can improve cutaneous wound healing in a full-thickness excisional wound model. It promotes proliferation, migration, and TGF-β secretion, which are crucial for the wound healing process .

ALDH2 Agonism

Alda-1 acts as an ALDH2 agonist, which has implications in various therapeutic applications. For instance, it has been suggested that administering Alda-1 at a higher dose or earlier may enhance its therapeutic effects. However, further studies are needed to explore its long-term benefits and potential effects on other vital organs .

Bioavailability and Metabolism

Research has also been conducted on the bioavailability, plasma protein binding, and metabolic stability of Alda-1. A reliable LC-ESI-MS/MS method has been developed for quantification of Alda-1 in plasma, which is essential for pharmacokinetic studies .

Mechanism of Action

Target of Action

Alda-1, also known as N-(benzo[d][1,3]dioxol-5-ylmethyl)-2,6-dichlorobenzamide, primarily targets the enzyme Aldehyde Dehydrogenase 2 (ALDH2) . ALDH2 is a mitochondrial enzyme that metabolizes toxic biogenic and environmental aldehydes, including the endogenously produced 4-hydroxynonenal (4HNE) and the environmental pollutant acrolein . It also plays a crucial role in ethanol metabolism .

Mode of Action

Alda-1 acts as an agonist and chemical chaperone for ALDH2 . It binds to each monomer of the ALDH2 tetramer, enhancing the binding of NAD+ to ALDH2 . NAD+ is required by ALDH2 for its enzymatic activity . This interaction increases ALDH2 activity by 2.1 fold if ALDH2 is coded by ALDH21 and by 11 fold if it is coded ALDH22 .

Biochemical Pathways

The activation of ALDH2 by Alda-1 leads to the increased metabolism of toxic aldehydes, thereby reducing their cytotoxic effects . This has implications in various biochemical pathways, particularly those involving detoxification, biosynthesis, antioxidant functions, and structural and regulatory mechanisms .

Result of Action

The activation of ALDH2 by Alda-1 has been shown to have protective effects against oxidative stress-mediated injuries in various tissues, including the heart and brain . It has also been shown to inhibit pyroptosis, a form of programmed cell death, thereby reducing tissue injury and improving functional outcomes .

Action Environment

The efficacy and stability of Alda-1 can be influenced by various environmental factors. For instance, the presence of certain aldehydes in the environment can affect the activity of ALDH2 and, consequently, the effectiveness of Alda-1 . Additionally, genetic factors such as the presence of the ALDH2*2 allele can influence the effectiveness of Alda-1 .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKJFZCBCIUYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324445
Record name N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide

CAS RN

349438-38-6
Record name N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 349438-38-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide

Q & A

A: Alda-1 is a potent and selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Alda-1 binds to ALDH2 and increases its enzymatic activity. While the precise binding site remains to be fully elucidated, studies suggest Alda-1 may improve NAD+ binding to the enzyme, thereby enhancing its catalytic efficiency. []

A: ALDH2 activation by Alda-1 leads to accelerated clearance of toxic aldehydes, notably 4-hydroxy-2-nonenal (4-HNE), a byproduct of lipid peroxidation. [, , , , , , , , , , , , , , ] This detoxification reduces oxidative stress, inflammation, and apoptosis, ultimately leading to protection against various pathologies, including ischemia-reperfusion injury, heart failure, and neurodegeneration. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Research suggests Alda-1 can induce autophagy, a cellular process for degrading and recycling cellular components, through activation of the AMPK/mTOR and AMPK signaling pathways. This effect contributes to its protective effects against ischemia-reperfusion injury. [, ]

A: The molecular formula of Alda-1 is C15H11Cl2NO3, and its molecular weight is 324.16 g/mol. []

A: While specific spectroscopic data is not extensively detailed within the provided research, standard characterization methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are likely used to confirm its structure. []

A: Alda-1 itself does not have catalytic activity. It acts by enhancing the catalytic activity of its target enzyme, ALDH2. []

A: While specific formulation approaches for Alda-1 are not explicitly mentioned in the provided research, researchers have utilized various delivery methods, including intraperitoneal injection, intravenous injection, and osmotic pumps, to achieve sustained release and improve bioavailability in preclinical models. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: In rats, Alda-1 exhibits rapid absorption but also high clearance and poor oral bioavailability. [] Its plasma protein binding is high (82–86%), and in vitro studies suggest it is a high extraction compound. [] Further research is needed to thoroughly understand its ADME properties in various species.

A: Researchers have utilized various cell lines, including THP-1 human monocytic leukemia cells, primary human pulmonary alveolar epithelial cells, human pulmonary microvascular endothelial cells, HUVECs, HT22 cells, and H9C2 cells, to investigate the effects of Alda-1 on ALDH2 activity, inflammation, oxidative stress, apoptosis, and other cellular processes. [, , , , , , , , , ]

A: Alda-1 has demonstrated efficacy in several preclinical models, including rodent models of myocardial infarction, ischemia/reperfusion injury (cardiac, hepatic, intestinal, pulmonary), hemorrhagic shock, hyperoxia, spinal cord injury, and a swine model of cardiac arrest. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] These models have provided valuable insights into its potential therapeutic applications in various diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.